Phytol

Beschreibung

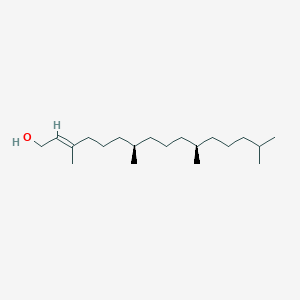

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-PYDDKJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040586 | |

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow viscous liquid; Faint floral aroma | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 204.00 °C. @ 10.00 mm Hg | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.863 | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-86-7 | |

| Record name | Phytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trans-phytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-(7R,11R)-3,7,11,15-tetramethylhexadec-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZQ4XE15TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Phytol Biosynthesis and Metabolic Pathways

Plant Biosynthesis and Chlorophyll (B73375) Interconnections

The primary route for phytol (B49457) biosynthesis in plants is closely tied to the synthesis of chlorophyll within chloroplasts. oup.comnih.gov

Origin from Geranylgeraniol (B1671449) and Enzymatic Reduction Processes

This compound is derived from geranylgeraniol, a twenty-carbon isoprenoid precursor. researchgate.netnih.gov The conversion of geranylgeraniol to this compound involves the reduction of three double bonds in the geranylgeranyl moiety. researchgate.netnih.gov This reduction is catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as CHLP. oup.comroyalsocietypublishing.orgnih.gov GGR is a membrane-associated enzyme found in chloroplasts. royalsocietypublishing.org While GGR can catalyze the reduction of geranylgeranyl-chlorophyll to chlorophyll, it might also act on geranylgeranyl diphosphate (B83284) (GGPP). oup.com GGPP itself is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of GGPP synthases. royalsocietypublishing.org

Integration within Chlorophyll Synthesis Complexes (LIL3, POR, CHLG, GGR)

The conversion of geranylgeraniol to this compound is functionally linked to chlorophyll synthesis and occurs within protein complexes associated with the thylakoid membranes in chloroplasts. researchgate.netnih.gov These complexes involve several key proteins: Light Harvesting-like proteins (LIL3), Protochlorophyllide (B1199321) Oxidoreductase (POR), Chlorophyll Synthase (CHLG), and Geranylgeranyl Reductase (GGR). researchgate.netnih.govresearchgate.net

LIL3 proteins are thought to play a role in assembling with proteins regulating chlorophyll synthesis. researchgate.netplos.org They interact directly with POR and CHLG and may indirectly interact with GGR. researchgate.netsemanticscholar.org LIL3 has been proposed to stabilize GGR and POR and facilitate the channeling of their products, chlorophyllide and geranylgeranyl pyrophosphate or phytyl pyrophosphate, towards the chlorophyll synthase step. researchgate.netresearchgate.net POR catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide. researchgate.net CHLG, or chlorophyll synthase, is responsible for the esterification of chlorophyllide with the phytyl group (derived from phytyl diphosphate) to form chlorophyll. royalsocietypublishing.orgresearchgate.net GGR catalyzes the reduction of the geranylgeranyl chain, either attached to chlorophyllide or as GGPP, to the phytyl chain. oup.comroyalsocietypublishing.orgnih.gov This coordinated action within the complex ensures the efficient synthesis of phytylated chlorophyll. researchgate.netnih.gov

De Novo Biosynthesis Pathways (e.g., Methylerythritol Phosphate (B84403) Pathway)

The isoprenoid precursors, IPP and DMAPP, which are the building blocks for geranylgeraniol, are synthesized through two main pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. oup.com The MEP pathway is localized in the plastids and is the primary source of isoprenoid precursors for the synthesis of plastidial isoprenoids, including carotenoids, tocopherols (B72186), phylloquinone, and the phytyl chain of chlorophyll. oup.comnih.gov The MEP pathway involves a series of enzymatic steps to convert pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP. wikipedia.orgwikipedia.org While it was previously thought that this compound was primarily derived from the direct reduction of geranylgeranyl diphosphate originating from the MEP pathway, recent findings indicate that most this compound used for tocopherol synthesis comes from the reduction of geranylgeranylated chlorophyll. nih.gov

This compound Catabolism in Biological Systems

During processes like leaf senescence or stress, chlorophyll is degraded, leading to the release of large amounts of free this compound. nih.govnih.gov Plants have mechanisms to metabolize this released this compound. oup.comnih.gov

Degradation Pathways in Plants: Oxidation to Phytenal and Subsequent Metabolites

The catabolism of this compound in plants involves its degradation through oxidation. nih.govresearchgate.net One hypothesized step in this degradation is the oxidation of this compound into the long-chain aldehyde phytenal. nih.govresearchgate.net Phytenal has been identified in plant leaves and accumulates during chlorotic stresses such as salt stress, dark-induced senescence, and nitrogen deprivation. nih.govresearchgate.net The accumulation of phytenal is influenced by competing pathways of this compound metabolism. nih.govresearchgate.net Further degradation of phytenal is thought to occur, potentially involving conversion to phytanoyl-CoA, which can then be degraded via α- and β-oxidation pathways, similar to those found in animals. nih.govoup.com Enzymes like phytanoyl-CoA hydroxylase and 2-hydroxy-phytanoyl-CoA lyase have been implicated in phytanoyl-CoA metabolism in plants and are localized in peroxisomes. oup.com

Interplay with Fatty Acid Phytyl Ester (FAPE) Synthesis (PES1, PES2)

Free this compound released during chlorophyll degradation can also be converted into fatty acid phytyl esters (FAPEs). oup.comnih.govresearchgate.net This process represents a pathway for the temporary storage of this compound and fatty acids, particularly during stress or senescence when thylakoid membranes break down. researchgate.netnih.govnih.gov Fatty acid phytyl esters accumulate in plastoglobules within chloroplasts. researchgate.netpnas.org

The synthesis of FAPEs in Arabidopsis thaliana is primarily catalyzed by two enzymes, Phytyl Ester Synthase 1 (PES1) and PES2. oup.comresearchgate.netnih.gov These enzymes belong to the esterase/lipase/thioesterase (ELT) family of acyltransferases. researchgate.netnih.govpnas.org PES1 and PES2 are highly expressed during senescence and nitrogen deprivation. nih.gov They utilize free this compound and fatty acids (which can be derived from the breakdown of membrane lipids) as substrates for FAPE synthesis. researchgate.netnih.govnih.govpnas.org PES1 and PES2 exhibit broad substrate specificities and can accept acyl-CoAs, acyl carrier proteins, and galactolipids as acyl donors. nih.govnih.gov Mutants deficient in PES1 and PES2 show reduced accumulation of phytyl esters, indicating their significant role in this process. researchgate.netnih.gov This synthesis of FAPEs is considered a mechanism to manage the accumulation of potentially toxic free this compound and fatty acids during stress conditions, helping to maintain the integrity of photosynthetic membranes. researchgate.netnih.govnih.gov The accumulation of phytenal is controlled by competing pathways, including the esterification into fatty acid phytyl esters by PES1 and PES2. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5280435 |

| Geranylgeraniol | 5281365 |

| Geranylgeranyl diphosphate (GGPP) | 447277 |

| Methylerythritol Phosphate (MEP) | 443198 |

| 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | 443200 wikipedia.org |

| Phytenal | 5280436 |

| Phytanoyl-CoA | 140628 |

| Fatty acid phytyl ester (FAPE) | N/A |

| Protochlorophyllide | 16208759 |

| Chlorophyllide | 172405 |

| Tocopherol | 14985 |

| Phylloquinone | 5280460 |

| Isopentenyl pyrophosphate (IPP) | 1230 |

| Dimethylallyl pyrophosphate (DMAPP) | 528107 |

Enzymes Mentioned

| Enzyme Name | Associated Genes/Proteins (Examples) | PubChem CID (Protein/Gene, if available) |

| Geranylgeranyl Reductase (GGR) | CHLP | Q55087 (Synechocystis sp.) uniprot.org |

| Protochlorophyllide Oxidoreductase (POR) | POR | 117732409 (Arabidopsis thaliana) |

| Chlorophyll Synthase (CHLG) | CHLG | 82549570 (Arabidopsis thaliana) |

| Light Harvesting-like protein 3 (LIL3) | LIL3 | 117732410 (Arabidopsis thaliana LIL3:1), 117732411 (Arabidopsis thaliana LIL3:2) |

| Phytyl Ester Synthase 1 (PES1) | PES1 | 117732412 (Arabidopsis thaliana) |

| Phytyl Ester Synthase 2 (PES2) | PES2 | 117732413 (Arabidopsis thaliana) |

| This compound Kinase | VTE5 | 117732414 (Arabidopsis thaliana) |

| Phytyl Phosphate Kinase | VTE6 | 117732415 (Arabidopsis thaliana) |

| Pheophytin Pheophorbide Hydrolase (PPH) | PPH | 117732416 (Arabidopsis thaliana) |

| Chlorophyllase (CLH) | CLH1, CLH2 | 83054450 (Arabidopsis thaliana CLH1), 83054451 (Arabidopsis thaliana CLH2) |

| Phytanoyl-CoA hydroxylase | N/A | |

| 2-hydroxy-phytanoyl-CoA lyase | N/A |

Phosphorylation to Phytyl Phosphate and Phytyl Diphosphate (VTE5, VTE6)

Following its release, free this compound undergoes a two-step phosphorylation process to become phytyl diphosphate (phytyl-PP), a key intermediate for the synthesis of essential compounds like tocopherols and phylloquinone. nih.govnih.govoup.com This phosphorylation pathway is catalyzed by two key enzymes: this compound kinase (VTE5) and phytyl phosphate kinase (VTE6). nih.govnih.govoup.com

The first step involves the phosphorylation of this compound to phytyl phosphate (phytyl-P), a reaction primarily catalyzed by the enzyme VTE5. nih.govnih.govoup.com Studies in Arabidopsis thaliana have shown that VTE5 is essential for this conversion, with vte5 mutants exhibiting significantly reduced levels of tocopherol. nih.govnih.govuni-bonn.denih.gov In Synechocystis, the VTE5 homolog (slr1652) also functions as a this compound kinase, catalyzing the CTP-dependent phosphorylation of this compound to phytylmonophosphate. nih.govuniprot.org While CTP is the preferred phosphoryl donor for VTE5, UTP can also be utilized. uniprot.org

The second phosphorylation step is catalyzed by phytyl phosphate kinase (VTE6), which converts phytyl-P into phytyl-PP. nih.govnih.govoup.com Research on Arabidopsis vte6 mutants has demonstrated the critical role of this enzyme, as these mutants accumulate phytyl-P and this compound but show severe deficiencies in phytyl-PP and consequently, tocopherols and phylloquinone. nih.govnih.govuni-bonn.deresearchgate.net Arabidopsis plants lacking VTE6 activity exhibit strong growth retardation, suggesting the importance of this phosphorylation step for normal development. uni-bonn.de Enzyme assays with recombinant VTE6 have confirmed its phytyl-P kinase activity. nih.govnih.gov

Interestingly, while VTE5 is the primary this compound kinase, another enzyme in Arabidopsis, farnesol (B120207) kinase (FOLK), a paralog of VTE5, has also been shown to phosphorylate this compound, although its contribution to tocopherol synthesis appears less significant than VTE5. uni-bonn.deplantae.org Double mutants lacking both VTE5 and FOLK are completely deficient in tocopherol, highlighting the combined role of these kinases in providing phytyl-P for tocopherol biosynthesis. uni-bonn.deplantae.org

Pathways Feeding Tocopherol and Phylloquinone Biosynthesis

Phytyl-PP, generated through the phosphorylation of this compound by VTE5 and VTE6, serves as a crucial precursor for the biosynthesis of two important classes of compounds: tocopherols (Vitamin E) and phylloquinone (Vitamin K1). nih.govnih.govoup.comresearchgate.net

Tocopherols are synthesized by the condensation of homogentisate (B1232598), derived from the shikimate pathway, with phytyl-PP. nih.govoup.com This reaction is catalyzed by homogentisate phytyl transferase (HPT, also known as VTE2). nih.gov The availability of phytyl-PP is a limiting factor for tocopherol synthesis, and the recycling of this compound from chlorophyll degradation via the VTE5/VTE6 pathway is a major source of this precursor, particularly in leaves and seeds. nih.govfrontiersin.orgnih.govnih.govnih.gov Mutants deficient in VTE5 or VTE6 show reduced tocopherol levels. nih.govnih.govuni-bonn.deresearchgate.net

Phylloquinone, an essential electron carrier in Photosystem I, also utilizes phytyl-PP for the construction of its phytyl side chain. oup.comresearchgate.net The biosynthesis of phylloquinone involves the condensation of a naphthoquinone ring with phytyl-PP. oup.com Similar to tocopherol synthesis, the this compound phosphorylation pathway catalyzed by VTE5 and VTE6 is essential for providing the phytyl moiety for phylloquinone biosynthesis. researchgate.netnih.gov Arabidopsis vte6 knockout mutants lack detectable phylloquinone, underscoring the critical role of VTE6 in this pathway. researchgate.netnih.gov

While the this compound phosphorylation pathway is a primary source of phytyl-PP, particularly from chlorophyll degradation, phytyl-PP can also be generated de novo from geranylgeranyl diphosphate (GGPP) through the action of geranylgeranyl reductase (GGR). nih.govnih.govnih.gov However, studies suggest that the this compound recycling pathway often predominates, and its disruption has significant impacts on tocopherol and phylloquinone levels. nih.govnih.gov

Microbial Metabolism of this compound in Environmental Contexts (e.g., Marine Sediments)

This compound is a significant component of organic matter in marine sediments, primarily originating from the degradation of chlorophyll. nih.govgeologyscience.ru Microbial communities in these environments play a crucial role in the biodegradation of free this compound under both aerobic and anaerobic conditions. nih.govresearchgate.net

Under aerobic conditions, bacterial degradation of this compound has been shown to involve the transient production of (E)-phytenal, which can be abiotically converted to 6,10,14-trimethylpentadecan-2-one. nih.govresearchgate.netresearchgate.net this compound is also metabolized aerobically via (Z)-phytenic acid, followed by alternating β-decarboxymethylation and β-oxidation reaction sequences. nih.govresearchgate.net

In anoxic marine sediments, particularly under denitrifying conditions, this compound is also efficiently metabolized by bacterial communities. nih.govresearchgate.net The degradation pathway under these conditions similarly involves the production of (E)-phytenal, which can be abiotically transformed into 6,10,14-trimethylpentadecan-2-one. nih.govresearchgate.net A major pathway for this compound biodegradation in situ in marine sediments, especially at lower temperatures, appears to proceed via (E)-phytenic acid. nih.govresearchgate.net This degradation is attributed to alternating β-decarboxymethylation and β-oxidation sequences mediated by denitrifiers. nih.govresearchgate.net Despite the relatively low nitrate (B79036) concentration in marine sediments, denitrifying bacteria appear to play a significant role in this compound mineralization. nih.govresearchgate.net

Under sulfate-reducing conditions in anoxic sediments, this compound has been observed to be rapidly biodegraded to phytenes via phytadiene intermediates. geologyscience.ru The microbial degradation of this compound in marine environments is a key process contributing to the pool of acyclic isoprenoid compounds found in sediments, which are often used as biogeochemical markers. nih.govgeologyscience.ru

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5280435 |

| Phytyl Phosphate | 19060310 |

| Phytyl Diphosphate | 135387521 |

| Tocopherol | 14985 |

| Phylloquinone | 5467984 |

| Homogentisate | 780 |

| Geranylgeranyl Diphosphate | 5281310 |

| (E)-phytenal | 528362 |

| (E)-phytenic acid | 6433387 |

| (Z)-phytenic acid | 5364740 |

| 6,10,14-trimethylpentadecan-2-one | 5457645 |

| Phytenes | 27441 |

| Phytadienes | 528361 |

| Farnesol | 34250 |

Data Table: Impact of VTE5 and VTE6 Mutations on Tocopherol and Phytyl-P Levels in Arabidopsis

| Genotype | Tocopherol Levels (Relative to Wild Type) | Phytyl-P Levels (Relative to Wild Type) |

| Wild Type | 100% | Baseline |

| vte5 mutant | Reduced (e.g., 20-50% in seeds/leaves) frontiersin.orgnih.govoup.comnih.gov | Increased (implied by accumulation) nih.govuni-bonn.de |

| vte6 mutant | Severely Reduced or Deficient nih.govnih.govuni-bonn.deresearchgate.net | Increased (e.g., ~12-fold) nih.govnih.gov |

| vte5 vte6 mutant | Deficient uni-bonn.de | Reduced (compared to vte6 single mutant) nih.gov |

Note: Specific percentage reductions for vte5 mutants can vary depending on the plant tissue (seeds vs. leaves) and the specific allele studied. frontiersin.orgnih.govoup.comnih.gov

Advanced Analytical Methodologies for Phytol Research

Qualitative and Quantitative Determination Strategies in Biological Matrices

The analysis of phytol (B49457) and its primary metabolites, phytanic acid and pristanic acid, in biological matrices such as plasma, serum, and tissues requires robust and precise methodologies. The structural similarity of these compounds to other lipids necessitates effective sample preparation and highly selective analytical techniques for accurate determination.

Initial sample processing is a critical step. For the analysis of phytanic and pristanic acids in plasma, an acid hydrolysis step is often employed to liberate the fatty acids from their esterified forms. nih.gov Alternatively, saponification using reagents like ethanolic potassium hydroxide (B78521) can be used to release free phytanic acid from lipids before extraction and analysis. cambridge.org To ensure accuracy in quantification, stable isotope-labeled internal standards, such as deuterium-labeled fatty acids, are typically added to the sample at the beginning of the preparation process. nih.govresearchgate.net This allows for correction of any analyte loss during sample extraction and processing.

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the quantification of this compound's metabolites. cambridge.org For instance, total phytanic acid in plasma can be reliably measured in large-scale studies using GC-MS, demonstrating low intra- and inter-batch variation. cambridge.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity, often with reduced sample preparation time compared to traditional GC-MS methods. researchgate.netresearchgate.net These LC-MS/MS methods can quantify phytanic acid, pristanic acid, and other fatty acids simultaneously in small volumes of plasma (e.g., 10 µL), making them suitable for clinical and research applications where sample volume is limited. researchgate.net

The table below summarizes common strategies for the determination of this compound metabolites in biological samples.

Table 1: Strategies for this compound Metabolite Determination in Biological Matrices

| Analyte(s) | Matrix | Sample Preparation | Analytical Technique | Key Features |

|---|---|---|---|---|

| Phytanic Acid, Pristanic Acid | Plasma, Serum | Acid Hydrolysis, Derivatization | LC-MS/MS | High sensitivity, suitable for diagnosing peroxisomal disorders. nih.gov |

| Phytanic Acid | Plasma | Saponification, Extraction | GC-MS | Reliable for large-scale epidemiological studies. cambridge.org |

| Phytanic Acid, Pristanic Acid | Plasma | Extraction, Derivatization | LC-ESI-MS/MS | Rapid analysis time (2.5 hours), requires only 10 µL of plasma. researchgate.net |

Spectroscopic (e.g., GC-MS, LC-MS/MS, Q-TOF) and Chromatographic Approaches for Metabolite Identification and Quantification

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the identification and quantification of this compound and its metabolites. These hyphenated techniques offer the resolution and specificity required to analyze complex biological extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Trimethylsilylation (TMS) is a common derivatization method, where active hydrogen atoms on the this compound molecule are replaced by a trimethylsilyl (B98337) group. nih.govnih.gov This process makes the molecule more volatile and suitable for GC analysis. The subsequent mass spectrometry analysis provides a characteristic fragmentation pattern, or mass spectrum, which acts as a chemical fingerprint for identification. researchgate.netresearchgate.net GC-Quadrupole-Time of Flight (GC-QTOF) mass spectrometry offers high mass accuracy, which aids in the characterization of this compound's oxidation products in environmental and biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a primary method for quantifying this compound's metabolites, phytanic and pristanic acids, particularly in the context of diagnosing peroxisomal disorders. nih.govresearchgate.net This technique involves separating the analytes on a reverse-phase liquid chromatography column before they are ionized and detected by a tandem mass spectrometer. researchgate.net Derivatization is also employed in LC-MS/MS to enhance ionization efficiency. For example, fatty acids can be converted to trimethyl-amino-ethyl (TMAE) iodide ester derivatives, which are then analyzed using positive electrospray ionization (ESI) in multiple reaction-monitoring (MRM) mode for high specificity and sensitivity. nih.govresearchgate.net

Quadrupole-Time of Flight (Q-TOF) Mass Spectrometry: LC-Q-TOF-MS provides high-resolution and accurate mass data, which is invaluable for identifying unknown metabolites. scripps.edumdpi.com This technology has been instrumental in elucidating the this compound degradation pathway in plants. For instance, the intermediate metabolite phytenal was identified in plant leaf extracts using LC-Q-TOF-MS. nih.gov The high mass accuracy of the Q-TOF instrument allows for the determination of the elemental composition of the unknown compound, and subsequent MS/MS experiments generate fragmentation data that helps to confirm its structure. scripps.edunih.gov

The following table provides an overview of these techniques as applied to this compound research.

Table 2: Spectroscopic and Chromatographic Approaches for this compound Research

| Technique | Derivatization | Application | Advantages |

|---|---|---|---|

| GC-MS | Trimethylsilylation (TMS) for this compound. nih.gov | Quantification of this compound and its oxidation products. | High chromatographic resolution, established libraries for identification. |

| LC-MS/MS | Reagents like DAABD-AE or conversion to TMAE esters for fatty acids. nih.govresearchgate.net | Quantification of phytanic and pristanic acids in plasma for disease diagnosis. researchgate.netresearchgate.net | High sensitivity and specificity, rapid analysis times. |

| LC-Q-TOF-MS | Methyloxime formation for aldehydes (e.g., phytenal). nih.gov | Identification of novel or low-abundance metabolites in complex pathways. nih.govnih.gov | High mass accuracy for formula determination, structural elucidation via MS/MS. |

Methodological Advancements in this compound Pathway Elucidation (e.g., Derivatization Techniques)

Elucidating the metabolic pathway of this compound requires highly sensitive analytical methods capable of detecting and identifying transient and low-abundance intermediates. Methodological advancements, particularly in derivatization and the use of stable isotopes, have been crucial in mapping these biochemical transformations.

Derivatization techniques are essential for stabilizing reactive metabolites and making them amenable to analysis. A key example is the identification of phytenal as an intermediate in the plant this compound degradation pathway. Aldehydes like phytenal are highly reactive and prone to oxidation during extraction. nih.gov To overcome this, a derivatization strategy using methoxylamine was developed. This reagent efficiently converts the aldehyde group into a stable methyloxime, which protects the functional group and allows for its reliable quantification by GC-MS. nih.gov This methodological advancement provided direct evidence for the existence of phytenal in the pathway. Similarly, this compound itself is often derivatized via trimethylsilylation prior to GC-MS analysis to enhance its volatility and thermal stability. nih.govnih.gov

Stable isotope labeling is another powerful technique for tracing metabolic pathways. nih.gov In this approach, organisms or cell cultures are supplied with a precursor molecule, like this compound, that has been labeled with a stable isotope (e.g., ¹³C or ²H). As the labeled this compound is metabolized, the isotope is incorporated into downstream products. These labeled metabolites can then be detected by mass spectrometry, which can distinguish them from their unlabeled counterparts based on their higher mass. This allows for the unambiguous tracing of atoms through a metabolic network, confirming precursor-product relationships and revealing pathway connections. nih.govnih.govfrontiersin.org The combination of stable isotope labeling with high-resolution mass spectrometry provides a dynamic view of metabolic fluxes and is a key tool for discovering new steps in the this compound pathway. nih.gov

Mechanistic Investigations of Phytol S Biological Activities in Vitro and in Vivo Non Human Models

Oxidative Stress Modulation and Antioxidant Mechanisms

Phytol (B49457) has demonstrated the ability to modulate oxidative stress through various mechanisms, including direct free radical scavenging and interaction with endogenous antioxidant systems.

Free Radical Scavenging Capabilities and Resonance Structures

This compound exhibits free radical scavenging activity, which is attributed in part to the hydrogen atom of its alcohol group. This hydrogen can be donated to neutralize free radicals. The presence of a double bond in this compound may also contribute to its antioxidant effect by facilitating the formation of a stable resonance structure of the resulting free radical. core.ac.ukmdpi.com While the double bond in this compound is not conjugated, unlike those in some dietary fatty acids known for their radical scavenging, the allylic nature of the alcohol group enhances its antioxidant activity. core.ac.ukmdpi.com Theoretical analysis suggests the involvement of the double bond in forming an intermediate resonance structure where oxygen can form a double bond with the adjacent carbon, and the double bond shifts. core.ac.uk

In in vitro studies, this compound has shown the capacity to scavenge hydroxyl radicals and nitric oxide. nih.govcore.ac.uk For instance, one study using 2-deoxyribose oxidative degradation showed that this compound at concentrations ranging from 0.9 to 7.2 ng/mL resulted in the removal of hydroxyl radicals in a concentration-dependent manner compared to a control group. nih.gov

Data on in vitro radical scavenging activity:

| Radical Scavenged | Method | This compound Concentration | Scavenging Activity (%) | Reference |

| Hydroxyl radical | 2-deoxyribose oxidative degradation | 0.9 ng/mL | Not specified | nih.gov |

| Hydroxyl radical | 2-deoxyribose oxidative degradation | 1.8 ng/mL | Not specified | nih.gov |

| Hydroxyl radical | 3.6 ng/mL | Not specified | nih.gov | |

| Hydroxyl radical | 5.4 ng/mL | Not specified | nih.gov | |

| Hydroxyl radical | 7.2 ng/mL | Not specified | nih.gov | |

| Nitric oxide | Sodium nitroprusside decomposition | 0.9 ng/mL | Reduced nitrite (B80452) production | nih.gov |

| Nitric oxide | Sodium nitroprusside decomposition | 7.2 ng/mL | Reduced nitrite production | nih.gov |

| DPPH• | Spectrophotometry | 7.2 µg/ml | 59.89 ± 0.73 | researchgate.netnih.gov |

| ABTS•+ | Spectrophotometry | 7.2 µg/ml | 62.79 ± 1.99 | researchgate.netnih.gov |

Interaction with Reactive Oxygen Species (ROS) Proteins (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

This compound has been shown to interact with and influence the activity of key antioxidant enzymes involved in the detoxification of reactive oxygen species (ROS), such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes are crucial components of the cellular defense system against oxidative stress. frontiersin.orgmdpi.comacademicjournals.orgnih.gov SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then converted into water and oxygen by CAT and GPx. academicjournals.orgnih.gov

In studies using RANKL-induced RAW264.7 cells, a non-human cell line, this compound treatment at 40 µM was observed to recover the expression levels of SOD and CAT, which were reduced by RANKL treatment. mdpi.comnih.gov This suggests that this compound can help restore the balance of these critical antioxidant enzymes under conditions of induced oxidative stress in a cellular model.

In vivo studies in Swiss mice have also investigated the effects of this compound on these enzymes. Administration of this compound at doses of 25, 50, and 75 mg/kg increased the activities of SOD and CAT in the hippocampus. researchgate.netnih.gov These findings indicate that this compound's interaction with ROS proteins is not limited to in vitro settings but also occurs in living non-human systems, contributing to enhanced endogenous antioxidant defense.

Suppression of ROS Accumulation and Recovery of Endogenous Antioxidant Enzymes

This compound has demonstrated the capacity to suppress the accumulation of intracellular ROS. In RANKL-induced RAW264.7 cells, this compound treatment reduced ROS accumulation in a concentration-dependent manner. mdpi.comnih.gov This effect is closely linked to its ability to recover endogenous antioxidant enzymes like SOD and CAT, as discussed in the previous section. mdpi.comnih.gov

The suppression of ROS accumulation by this compound contributes to mitigating oxidative damage at the cellular level. The recovery of antioxidant enzyme activity by this compound further supports the cellular defense against excessive ROS, helping to maintain redox homeostasis. mdpi.comnih.gov This mechanism has been observed in cellular models of oxidative stress. mdpi.comnih.gov

Prevention of Lipid Peroxidation

Lipid peroxidation is a significant consequence of oxidative stress, leading to damage to cell membranes. This compound has been shown to prevent lipid peroxidation in in vitro models. Studies using egg yolk homogenates as a lipid-rich substrate demonstrated that this compound was able to prevent lipid peroxidation by inhibiting the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation. nih.govcore.ac.ukresearchgate.net this compound achieved a significant reduction in TBARS production at various tested concentrations. nih.govcore.ac.uk

In an in vitro TBARS assay using egg yolk lipids subjected to oxidative damage induced by AAPH, this compound at concentrations ranging from 0.9 to 7.2 ng/mL significantly reduced TBARS production compared to the AAPH alone group. nih.govresearchgate.net This indicates a direct protective effect of this compound against lipid damage caused by free radicals.

Data on in vitro lipid peroxidation inhibition:

| Method | Oxidative Inducer | This compound Concentration | TBARS Production (% of AAPH alone) | Reference |

| TBARS assay | AAPH | 0.9 ng/mL | Significant reduction | nih.govresearchgate.net |

| TBARS assay | AAPH | 1.8 ng/mL | Significant reduction | nih.govresearchgate.net |

| TBARS assay | AAPH | 3.6 ng/mL | Significant reduction | nih.govresearchgate.net |

| TBARS assay | AAPH | 5.4 ng/mL | Significant reduction | nih.govresearchgate.net |

| TBARS assay | AAPH | 7.2 ng/mL | Significant reduction | nih.govresearchgate.net |

Anti-inflammatory Signal Transduction Pathways

This compound has demonstrated anti-inflammatory activity, and investigations into its mechanisms have revealed interactions with key signal transduction pathways involved in the inflammatory response.

Modulation of Cyclooxygenase (COX-1 and COX-2) Enzyme Activity

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, play a central role in the production of prostaglandins, which are important mediators of inflammation. COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is inducible and upregulated during inflammation. nih.gov

Computational studies have suggested that this compound can interact with both COX-1 and COX-2 enzymes. researchgate.netnih.gov This interaction indicates a potential for this compound to modulate their activity, thereby influencing the production of pro-inflammatory prostaglandins.

Pre-clinical in vivo studies using models of inflammation, such as carrageenan-induced paw edema in rats, have shown that this compound exhibits significant anti-inflammatory potency. researchgate.net This effect is potentially linked to the modulation of mediators like prostaglandins. researchgate.net While direct in vitro enzyme inhibition data for this compound on isolated COX-1 and COX-2 was not extensively detailed in the search results, the in silico findings and in vivo anti-inflammatory effects suggest that COX enzyme modulation is a plausible mechanism contributing to this compound's anti-inflammatory properties. researchgate.netnih.govresearchgate.net

Further research, particularly in vitro studies directly measuring this compound's effect on COX-1 and COX-2 enzyme activity, would provide more definitive evidence for this mechanism. However, the available data from computational and in vivo studies support the involvement of COX pathways in the anti-inflammatory effects of this compound. researchgate.netnih.govresearchgate.net

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway

Research indicates that this compound can modulate the Nuclear Factor Kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses and gene expression. Studies utilizing in vitro and in vivo non-human models have shown that this compound can downregulate or inhibit NF-κB activation researchgate.netwikipedia.orgwikipedia.orgciteab.comwikipedia.orgresearchgate.net. This inhibitory effect on NF-κB signaling is considered a key mechanism contributing to this compound's observed anti-inflammatory properties researchgate.netwikipedia.orgwikipedia.orgciteab.comwikipedia.orgresearchgate.net. For instance, in a mouse model of complete Freund's adjuvant-induced arthritis, this compound was found to downregulate the NF-κB signaling pathway researchgate.netresearchgate.net. In vitro studies using human peripheral blood mononuclear cells (PBMCs) challenged with oxidative stress demonstrated that this compound could prevent NF-κB activation wikipedia.orgwikipedia.org. Further investigation, including in silico studies, suggests that this compound may directly interact with NF-κB wikipedia.orgciteab.comwikipedia.org. The modulation of NF-κB by this compound appears to involve the inhibition of its activation, subsequently leading to a reduction in the expression of downstream pro-inflammatory mediators wikipedia.orgwikipedia.org. The p65 pathway of NF-κB has also been specifically implicated in the inhibitory effects of this compound researchgate.net. NF-κB plays a pivotal role in orchestrating inflammatory responses and the production of various pro-inflammatory cytokines and enzymes wikipedia.orgwikipedia.orguni.luguidetopharmacology.org.

Impact on Pro-inflammatory Cytokine Expression (e.g., Interleukin-1β, Tumor Necrosis Factor-alpha, Interleukin-6)

This compound has been shown to significantly impact the expression levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), in various in vitro and in vivo non-human experimental settings researchgate.netwikipedia.orgwikipedia.orgresearchgate.net. Studies in mouse models of arthritis have revealed that this compound treatment leads to reduced levels of TNF-α and IL-6 in synovial fluid and decreased IL-6 production in the spinal cord researchgate.netresearchgate.net. Furthermore, in vitro experiments using human PBMCs exposed to oxidative stress demonstrated that this compound treatment resulted in a significant reduction in the expression of IL-6, TNF-α, and IL-1β wikipedia.orgwikipedia.org. These effects on cytokine expression are closely linked to this compound's anti-inflammatory activities researchgate.netwikipedia.orgwikipedia.orgresearchgate.net. Computational studies have also suggested that this compound may bind with IL-6 and TNF-α, potentially contributing to its ability to modulate their levels wikipedia.org. The reduction in the levels of these pro-inflammatory cytokines is a crucial aspect of the anti-inflammatory mechanisms exerted by this compound.

Inhibition of Immune Cell Migration (e.g., Neutrophils)

Evidence suggests that this compound can influence the migration of immune cells, such as neutrophils, which are critical components of the innate immune response and play a significant role in inflammatory processes. In a study investigating carrageenan-induced acute inflammation in mice, this compound was observed to inhibit the recruitment of total leukocytes, including neutrophils wikipedia.org. This inhibition of neutrophil migration is proposed as one of the mechanisms by which this compound attenuates the inflammatory response wikipedia.org. Neutrophils are typically among the first immune cells to migrate to sites of inflammation x-mol.netresearchgate.net.

Downregulation of p38MAPK Signaling

The p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway is another crucial mediator of inflammation and cellular responses to stress. Research indicates that this compound can downregulate the activity of the p38MAPK pathway researchgate.netresearchgate.net. In mouse models of arthritis, this compound treatment was found to downregulate p38MAPK signaling, contributing to its observed antiarthritic effects researchgate.netresearchgate.net. One proposed mechanism for this downregulation involves the dephosphorylation or inhibition of p38 researchgate.net. The p38MAPK pathway is known to be involved in regulating various inflammatory responses and the production of pro-inflammatory cytokines unesa.ac.idresearchgate.net.

Antimicrobial Action Mechanisms

This compound exhibits antimicrobial activity against various microorganisms, and investigations have shed light on the potential mechanisms underlying these effects, particularly in bacterial strains like Pseudomonas aeruginosa.

Induction of Oxidative Stress and DNA Damage in Bacterial Strains (e.g., Pseudomonas aeruginosa)

A well-documented mechanism of this compound's antibacterial action, particularly against Pseudomonas aeruginosa, involves the induction of oxidative stress and subsequent DNA damage nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. Studies have shown that exposure of P. aeruginosa to this compound leads to the accumulation of excessive levels of intracellular reactive oxygen species (ROS) nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. The electron transport chain is implicated in this increase in ROS production guidetopharmacology.orgwikipedia.orgwikipedia.org. The generation of ROS disrupts the delicate balance between intracellular oxidants and the bacterial antioxidant defense system, resulting in a decrease in enzymatic antioxidants like glutathione peroxidase and reduced glutathione (GSH) nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. This oxidative imbalance culminates in severe DNA damage, which can lead to cell cycle arrest and ultimately bacterial cell death nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. Experimental evidence, including DNA electrophoresis and TUNEL assays, has confirmed the occurrence of DNA damage in this compound-treated bacteria wikipedia.orgwikipedia.org. Furthermore, pre-treatment with antioxidants such as N-acetylcysteine (NAC) has been shown to alleviate the DNA damage, providing support for the oxidative stress-mediated mechanism wikipedia.orgwikipedia.org.

Potentiation of Conventional Antimicrobial Agents Against Multi-Drug Resistant Strains

This compound has demonstrated the ability to enhance the effectiveness of conventional antimicrobial agents against multidrug-resistant (MDR) bacterial strains in in vitro studies nih.gov. This potentiation effect has been observed with antibiotics such as norfloxacin (B1679917) and gentamicin (B1671437) against MDR strains of Escherichia coli and Staphylococcus aureus, respectively nih.gov. This compound significantly reduced the Minimum Inhibitory Concentration (MIC) of these antibiotics required to inhibit bacterial growth nih.gov. While the precise mechanisms are under investigation, one proposed mechanism is that this compound may interfere with bacterial resistance mechanisms, such as efflux pumps, which are responsible for expelling antibiotics from the bacterial cell nih.govmdpi.com. In an in vivo study using ornamental goldfish (Carassius auratus) experimentally challenged with Bacillus licheniformis PKBMS16, dietary administration of this compound significantly reduced fish mortality, suggesting an in vivo antibacterial or immunostimulant effect researchgate.net.

| Bacterial Strain | Conventional Antibiotic | Observed Effect | Model System |

|---|---|---|---|

| Escherichia coli (MDR) | Norfloxacin | Significant reduction in MIC of norfloxacin | In vitro |

| Staphylococcus aureus (MDR) | Gentamicin | Significant reduction in MIC of gentamicin | In vitro |

| Bacillus licheniformis PKBMS16 | Not applicable | Significant reduction in fish mortality | In vivo (Goldfish) researchgate.net |

Antineoplastic Mechanisms (In Vitro and In Vivo Non-Human Models)

This compound exhibits antineoplastic potential through several mechanisms investigated in cancer cell lines and non-human models.

Induction of Apoptosis and Autophagy in Cancer Cell Lines

Research indicates that this compound can induce both apoptosis and autophagy in cancer cell lines core.ac.ukrjraap.com. For instance, in human non-small cell lung cancer (NSCLC) A549 cells, a combination of this compound and α-bisabolol synergistically inhibited cell growth and induced apoptosis, characterized by the downregulation of Bcl-2 and upregulation of Bax and Caspase-9 rjraap.com. Autophagy-related genes, including Beclin-1, SQSTM1 (p62), Ulk1, and LC3B, also showed significant upregulation, indicating the potential induction of autophagy rjraap.com. While the induction of apoptosis by this compound is observed, the precise molecular mechanisms underlying its cytotoxic effects in cancer cells are still being elucidated core.ac.uk. Autophagy's role in cancer is complex and can be either pro-survival or pro-death depending on the context mdpi.comnih.gov. Studies suggest that in some cases, autophagy induced by therapeutic agents might act as a survival mechanism for tumor cells nih.gov.

| Cancer Cell Line | Observed Effects of this compound (and/or in combination) | Key Markers Modulated |

|---|---|---|

| A549 (NSCLC) | Inhibition of cell growth, Induction of apoptosis and autophagy (with α-bisabolol) rjraap.com | Bax (up), Caspase-9 (up), Bcl-2 (down), Beclin-1 (up), SQSTM1 (up), Ulk1 (up), LC3B (up) rjraap.com |

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein inhibition via NF-κB)

This compound has been shown to modulate multidrug resistance mechanisms in cancer cells, particularly by affecting P-glycoprotein (P-gp) expression and the NF-κB pathway nih.govresearchgate.netmdpi.com. P-gp is an efflux pump that contributes to MDR by transporting chemotherapeutic agents out of cancer cells nih.gov. Studies in a multidrug-resistant in vitro model of acute myeloid leukemia (AML), specifically the HL-60R cell line which overexpresses P-gp and has hyperactivated NF-κB, demonstrated that this compound suppresses P-gp expression nih.govmdpi.com. This suppression is mediated through the inhibition of NF-κB nih.govresearchgate.netmdpi.com. This compound significantly reduced NF-κB DNA-binding activity in HL-60R cells nih.gov. While this compound inhibits P-gp expression via NF-κB modulation, it does not appear to directly act on the efflux function of P-gp nih.govmdpi.com. The NF-κB pathway is known to regulate the expression of the MDR1 gene, which encodes P-gp, and its inhibition is considered a strategy to reduce P-gp expression and restore chemosensitivity nih.govunipa.it.

| Cancer Cell Line Model | Multidrug Resistance Mechanism | This compound's Effect | Proposed Mechanism |

|---|---|---|---|

| HL-60R (MDR AML) | P-glycoprotein overexpression, NF-κB hyperactivation nih.govmdpi.com | Suppresses P-gp expression, Reduces NF-κB DNA-binding activity nih.govmdpi.com | Inhibition of NF-κB nih.govresearchgate.netmdpi.com |

Ligand Activity for Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptor (RXR)

This compound and its metabolite, phytanic acid, have been identified as ligands for nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptor (RXR) researchgate.netplos.orgresearchgate.netresearchgate.net. Phytanic acid, a natural rexinoid derived from this compound, is known to activate RXR and the full spectrum of PPARs plos.org. This compound itself has also been shown to activate PPARα, albeit with lower potency than phytanic acid researchgate.net. Activation of PPARs, particularly PPARα and PPARγ, is relevant in the context of metabolic disorders and potentially in modulating cellular processes related to cancer frontiersin.orgnih.gov. Phytanic acid can also trans-activate all three RXR subtypes in a concentration-dependent manner researchgate.net. The interaction with PPARs and RXR suggests a potential mechanism by which this compound and its metabolites may exert some of their biological effects, including those related to antineoplastic activity or modulation of metabolic pathways plos.orgfrontiersin.org.

Generation of Reactive Oxygen Species in Cytotoxic Contexts

The generation of reactive oxygen species (ROS) can play a role in the cytotoxic effects of some compounds on cancer cells oncotarget.com. While the review does not explicitly detail this compound's direct induction of ROS in cancer cells as a primary antineoplastic mechanism, it is known that ROS can be involved in signaling pathways leading to apoptosis oncotarget.comnih.gov. This compound has been shown to increase oxidative burst capacity in spleen granulocytes in an in vivo rat model researchgate.net. Increased levels of products from lipid peroxidation were also observed, reflecting a higher level of oxidation in vivo researchgate.net. The role of ROS generation in the context of this compound's cytotoxic effects on cancer cells warrants further investigation, particularly in relation to the induction of apoptosis and other cell death pathways core.ac.ukresearchgate.net.

Diverse Biological Effects and Underlying Mechanisms (In Vitro and In Vivo Non-Human Specific)

Beyond antimicrobial potentiation and antineoplastic activities, this compound exhibits a range of other biological effects in in vitro and in vivo non-human models. These include anxiolytic, metabolism-modulating, antioxidant, autophagy- and apoptosis-inducing, antinociceptive, anti-inflammatory, and immune-modulating effects core.ac.uk. This compound has been shown to induce insulin (B600854) secretion and stimulate glucose uptake in vitro via the activation of AMPK and PI3K/AKT pathways researchgate.net. In obese mice, dietary this compound suppressed the increase of postprandial blood glucose levels via AMPK activation in skeletal muscle and improved abnormal patterns of insulin secretion researchgate.net. This compound has also demonstrated anti-inflammatory effects, potentially mediated by the suppression of NF-κB and β-catenin pathways, leading to reduced levels of pro-inflammatory markers like COX-2, iNOS, IL-1β, IL-6, and IL-10 in in vitro colorectal cancer cell lines researchgate.net. Its antioxidant properties may be related to its ability to scavenge free radicals core.ac.uk. In an in vivo fish model, this compound showed potential as an immunostimulant researchgate.net.

| Biological Effect (Non-Human Models) | Model System(s) | Underlying Mechanism(s) |

|---|---|---|

| Anxiolytic core.ac.uk | Not specified in snippets | Not specified in snippets |

| Metabolism-modulating core.ac.uk | In vitro (RIN-5F, L6 myotubes), In vivo (obese mice) researchgate.net | Induction of insulin secretion, Activation of AMPK and PI3K/AKT (glucose uptake) researchgate.net |

| Antioxidant core.ac.uk | Not specified in snippets | Free radical scavenging core.ac.uk |

| Autophagy-inducing core.ac.uk | In vitro (A549 cells) rjraap.com | Upregulation of autophagy-related genes (Beclin-1, SQSTM1, Ulk1, LC3B) (with α-bisabolol) rjraap.com |

| Apoptosis-inducing core.ac.uk | In vitro (A549 cells) rjraap.com | Downregulation of Bcl-2, Upregulation of Bax and Caspase-9 (with α-bisabolol) rjraap.com |

| Antinociceptive core.ac.uk | Not specified in snippets | Not specified in snippets |

| Anti-inflammatory core.ac.uk | In vitro (colorectal cancer cell lines) researchgate.net | Suppression of NF-κB and β-catenin pathways researchgate.net |

| Immune-modulating core.ac.uk | In vivo (Goldfish) researchgate.net | Immunostimulant effect researchgate.net |

| Potentiation of Antimicrobials nih.gov | In vitro (E. coli, S. aureus) nih.gov | Potential interference with efflux pumps nih.govmdpi.com |

| Antineoplastic core.ac.uk | In vitro (AML, NSCLC cell lines) rjraap.comnih.gov | Induction of apoptosis/autophagy, Modulation of MDR (NF-κB, P-gp) rjraap.comnih.gov |

Neuropharmacological Effects (e.g., Anxiolytic, Anticonvulsant)

Research in non-human models suggests that this compound possesses neuropharmacological properties, including anxiolytic and anticonvulsant effects. Studies have indicated that this compound may exert its anticonvulsant effects by potentially increasing gamma-aminobutyric acid (GABA) levels in the central nervous system (CNS). One proposed mechanism involves the irreversible inhibition of the enzyme succinic semialdehyde dehydrogenase (SSADH), which is involved in GABA degradation. mdpi.comresearchgate.net In a pilocarpine-induced seizure model in mice, different doses of this compound were found to delay the latency of the first seizure, decrease the percentage of seizures, and protect mice from death. researchgate.net While some research initially suggested that the anticonvulsant mechanism might not involve the GABAergic system and could be due to interaction with other receptors like serotonin, noradrenaline, and glutaminergic receptors, later studies in animal models evaluating anxiolytic action proposed that this compound might interact with GABA-A receptor subunits mediating benzodiazepine (B76468) effects. ijpsonline.com Neophytadiene, another diterpene, has also shown anxiolytic-like and anticonvulsant activities with probable participation of the GABAergic system in mice. mdpi.com

Metabolic Regulatory Pathways (e.g., Glucose Homeostasis, Lipid Metabolism)

This compound and its metabolites, such as phytanic acid, have been investigated for their roles in regulating metabolic pathways, including glucose homeostasis and lipid metabolism, particularly in the context of peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). Phytanic acid, a metabolite of this compound, acts as a natural PPAR agonist and has been shown to regulate glucose metabolism in rat primary hepatocytes. frontiersin.org Phytanic acid also induces beige adipocyte differentiation, mediated by PPARα. frontiersin.org Furthermore, it acts as a natural RXR agonist at physiological concentrations and mediates the effects of this compound derivatives on brown adipose tissue (BAT) adipocyte differentiation. frontiersin.org This induction of differentiation, including uncoupling protein 1 (UCP1), has been observed in mice under in vivo and in vitro conditions, potentially via RXR, especially when other PPARγ activators are present. frontiersin.org PPARα is involved in regulating lipid metabolism, fatty acid oxidation, and the fasting response, while PPARγ plays a central role in adipogenesis, lipogenesis, lipid storage, and whole-body insulin sensitivity. frontiersin.org Dysregulation of microRNAs (miRNAs) has also been shown to disrupt gene regulatory networks leading to metabolic syndrome, and miRNAs are critical regulators of lipid synthesis, fatty acid oxidation, lipoprotein formation, and secretion in mammalian cells. oup.com Some phytochemicals have demonstrated the ability to inhibit enzymes and transcription factors associated with cholesterol metabolism, leading to lower liver cholesterol levels. mdpi.com

Immune System Modulation

Studies in non-human models have explored the immunomodulatory effects of this compound and its derivatives. This compound derivatives have been shown to initiate and activate both innate and acquired immunity by recruiting cells, increasing endocytosis in monocytes, stimulating monocyte differentiation into macrophages or dendritic cells, and activating T cells. frontiersin.org These compounds can induce the production of cytokines and chemokines and activate inflammasomes. frontiersin.org For example, one this compound-based immunostimulant, PHIS-01, was found to be more potent in inducing multiple Nod-like receptors, cytokines/chemokines, and downstream signaling molecules, potentially accounting for its ability to activate both Th1 and Th2 responses. frontiersin.org this compound derivatives have also demonstrated the ability to induce long-term immunological memory in mice, irrespective of the antigen. frontiersin.org They were effective in eliciting tumor-specific cell-mediated effector activity in mouse tumor models. frontiersin.org this compound has also been shown to reduce the inflammatory response by preventing neutrophil migration, which is partially attributed to a decrease in tumor necrosis factor-alpha (TNF-α) and IL-1β levels. researchgate.net Certain plant extracts containing this compound have been shown to reduce lipopolysaccharide (LPS)-induced inflammatory mediators, including soluble CD14 and pro-inflammatory cytokines, in human monocytic cells (THP-1 cells) and suppress nitric oxide (NO) production in murine splenocytes, indicating modulation of both innate and adaptive immune responses. japsonline.com

Antinociceptive Signaling

This compound has demonstrated antinociceptive effects in non-human models using chemical and thermal models of nociception in mice. grafiati.com While the precise mechanisms are still being investigated, studies suggest that this compound's anti-inflammatory properties, which involve reducing pro-inflammatory cytokines like TNF-α and IL-1β, may contribute to its pain-relieving effects. researchgate.net

Plant Defense Induction (e.g., Root-Knot Nematode Resistance via Ethylene (B1197577) Signaling)

In the realm of plant defense, this compound has been found to induce resistance against root-knot nematodes (RKNs) in Arabidopsis thaliana. apsnet.orgapsnet.org RKNs are parasites that cause significant damage to plants. apsnet.orgapsnet.org The phytohormone ethylene (ET) plays a crucial role in signal transduction pathways leading to RKN resistance. apsnet.orgapsnet.org Studies have shown that inoculation of Arabidopsis roots with RKNs decreases chlorophyll (B73375) content in aerial parts of the plant and leads to the accumulation of this compound in the parasitized roots. apsnet.orgapsnet.org Exogenously applied this compound inhibited RKN penetration of roots without exhibiting direct nematicidal activity. apsnet.orgapsnet.org This this compound-induced inhibition of RKN penetration was attenuated in Arabidopsis mutants insensitive to ethylene signaling (e.g., ein2-1). apsnet.orgapsnet.org this compound application also enhanced the production of α-tocopherol and the expression of VTE5, a gene involved in tocopherol production, in Arabidopsis roots. apsnet.orgapsnet.org α-Tocopherol also induced RKN resistance similar to this compound, and its accumulation increased in roots inoculated with RKNs. apsnet.orgapsnet.org The vte5 mutant, deficient in tocopherol, showed no inhibition of RKN penetration in response to this compound. apsnet.orgapsnet.org These findings suggest that exogenously applied this compound induces EIN2-dependent RKN resistance in Arabidopsis, potentially through tocopherol production. apsnet.orgapsnet.org Ethylene is known to be involved in modulating cellular processes during feeding site formation by nematodes. academicjournals.org

Osteoclast Differentiation Regulation via Nrf2/HO-1 Pathway

Research indicates that this compound can suppress osteoclast differentiation and oxidative stress by regulating the Nrf2/HO-1 pathway in in vitro models like RANKL-induced RAW264.7 cells. grafiati.comnih.govthno.org Osteoporosis is a skeletal disorder where osteoclasts are more prevalent than osteoblasts, and oxidative stress is a major contributing factor. grafiati.com Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor regulating antioxidant responses. grafiati.commdpi.com this compound has been shown to inhibit osteoclast differentiation, as evidenced by reduced TRAP-positive cells and F-actin ring formation. grafiati.com It suppressed the expression of nuclear factor of activated T cells-c1 (NFATc1) and c-Fos. grafiati.com this compound also mitigated oxidative stress by suppressing reactive oxygen species (ROS) accumulation and restoring antioxidant enzymes like superoxide dismutase and catalase. grafiati.com The study using siRNA transfection targeting Nrf2 further supported that this compound ameliorates osteoclast-specific differentiation, function, and oxidative stress through Nrf2 regulation. grafiati.com Heme oxygenase-1 (HO-1) is a downstream signaling molecule of Nrf2 and plays a role in maintaining bone homeostasis. mdpi.com Nrf2 regulates osteoclast differentiation by modulating intracellular ROS signaling. mdpi.com Overexpression of Nrf2 enhances antioxidant enzyme levels induced by RANK ligand and inhibits osteoclast differentiation, while Nrf2 inhibition promotes osteoclast activity. mdpi.com Nrf2 also inhibits NF-κB activity and directly binds to the c-Fos promoter, reducing ROS accumulation and c-Fos phosphorylation, thereby suppressing osteoclast formation. mdpi.com

Hepatoprotective Processes

This compound has been identified as a hepatoprotective compound in studies using in vitro and in vivo models. researchgate.netsysrevpharm.orgresearchgate.net Its beneficial effects on the liver suggest its potential as a treatment for liver dysfunction. researchgate.net The hepatoprotective mechanism of action of this compound may be related to its antioxidant activity and potential synergistic effects with other compounds. researchgate.net Studies evaluating hepatotoxicity models in vitro, such as using isolated rat hepatocytes, and in vivo, such as in carbon tetrachloride-induced hepatotoxicity in rats, have shown that certain plant extracts containing this compound exhibit hepatoprotective effects. researchgate.net These effects can be concentration-dependent. researchgate.net

Ecological and Environmental Relevance of Phytol

Role in Plant Allelopathy and Interspecies Chemical Interactions

Allelopathy is a biological phenomenon where one organism produces biochemicals, known as allelochemicals, that influence the growth, survival, development, and reproduction of other organisms. frontiersin.orgtandfonline.com These interactions can be both positive and negative and are a significant factor in shaping the composition and distribution of plant species within communities. frontiersin.orgnsf.govmdpi.com Phytol (B49457), as a plant metabolite, can be involved in these complex chemical interactions.

Allelopathic compounds are released into the environment through various processes, including root exudation, volatilization, leaching, and the decomposition of plant litter. mdpi.com Once in the soil, allelochemicals can interact with the physical, chemical, and biological characteristics of the soil, affecting their persistence, transformation, and bioavailability, and consequently their phytotoxic potential. mdpi.com Microorganisms in the rhizosphere can play a key role in altering the components of allelochemicals, highlighting their influence on plant-plant interactions and potentially on biodiversity control. frontiersin.org

While the direct role of this compound as a primary allelochemical is an area of ongoing research, its presence as a widespread plant metabolite and its release during chlorophyll (B73375) degradation suggest a potential contribution to the complex mixture of compounds involved in plant-plant signaling and interference. mdpi.comfrontiersin.orgmdpi.com The effects of allelochemicals can vary depending on the specific compounds involved, their concentrations, and the target species, and interactions between different allelochemicals can lead to synergistic, antagonistic, or incremental effects. frontiersin.org

Contributions to Ecosystem Dynamics and Biodiversity Maintenance

Plant secondary metabolites (PSMs), including terpenes like this compound, play crucial roles in mediating interactions between plants and their environment, influencing soil, other plants, and animals. frontiersin.org These metabolites can affect the soil microbiome, nutrient cycling, allelopathy, and defense against herbivores. frontiersin.org By influencing these interactions, PSMs contribute to ecosystem dynamics and the maintenance of biodiversity.

The ecological importance of allelopathy, in which this compound may play a contributing role, is evident in its influence on species distribution, the conditionality of interspecies interactions, and the maintenance of species diversity. nsf.gov Allelopathy can affect the local distribution of plant species globally and appears to be involved in the coevolutionary processes that can drive plant invasions. nsf.gov Furthermore, allelopathy can promote species coexistence through mechanisms such as intransitive competition and modifications of direct interactions. nsf.gov

This compound Release during Chlorophyll Degradation (e.g., Leaf Senescence, Photo-oxidative Stress) and its Environmental Cycling

This compound is an integral part of the chlorophyll molecule and is released during its breakdown. mdpi.comcreative-proteomics.commdpi.com Chlorophyll degradation is a natural process that occurs during plant development, notably during leaf senescence and fruit ripening, and in response to environmental stresses such as photo-oxidative stress. mdpi.comunr.edu.arsemanticscholar.org

Leaf senescence is a genetically programmed process involving the dismantling of cellular components, including chloroplasts, to remobilize nutrients to other parts of the plant. unr.edu.arnih.gov This process involves the breakdown of chlorophyll, leading to the release of this compound. mdpi.comfoodandnutritionjournal.orgresearchgate.net Similarly, photo-oxidative stress, which can occur under conditions of excessive light, drought, salinity, or extreme temperatures, can lead to damage to the photosynthetic apparatus and trigger chlorophyll degradation. nih.govresearchgate.netmdpi.com

The degradation of chlorophyll involves several enzymatic steps. Initially, chlorophyll b is converted to chlorophyll a. mdpi.comfoodandnutritionjournal.org Subsequently, chlorophyllase can cleave the this compound group from chlorophyll, forming chlorophyllide and releasing free this compound. foodandnutritionjournal.orgresearchgate.net Another pathway involves the removal of magnesium to form pheophytin, followed by the release of the this compound group. mdpi.comfoodandnutritionjournal.orgresearchgate.net

Once released into the environment, this compound can undergo further degradation through various biotic and abiotic processes. researchgate.net In aquatic environments, for example, this compound degradation products serve as biogeochemical tracers. researchgate.net Photodegradation, microbial degradation, and processes in the gut of herbivores can all contribute to the environmental cycling of this compound. researchgate.netnih.govgeologyscience.ru Under oxidizing conditions, this compound can be oxidized to phytanic acid and then to pristane (B154290), while under reducing conditions, it can be converted to phytane (B1196419). taylorandfrancis.com The ratio of pristane to phytane is used as an indicator of the oxygen availability during sedimentation. taylorandfrancis.com

Defensive Roles in Plant-Microorganism Interactions

Plants employ a variety of defense mechanisms against pathogens and pests, including the production of low-molecular-mass compounds such as secondary metabolites and phytohormones. apsnet.org this compound and its derivatives have demonstrated a range of bioactivities, including antimicrobial effects. mdpi.comapsnet.orgnih.gov